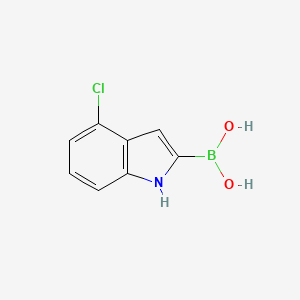
4-Chloro-1H-indole-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1H-indole-2-boronic acid is a chemical compound with the molecular formula C8H7BClNO2 . It is a boronic acid derivative, which are compounds that have been growing in interest, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1H-indole-2-boronic acid is represented by the InChI code 1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H . The compound has a molecular weight of 195.41 .
Physical And Chemical Properties Analysis
4-Chloro-1H-indole-2-boronic acid is a white solid with a melting point of 108-112 °C . It should be stored at 0-8°C . The compound has a molecular weight of 295.53 .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are associated with a variety of biological activities and applications in material chemistry . 4-Chloro-1H-indole-2-boronic acid can be used in the synthesis of substituted indoles through reactions with electrophilic compounds . This method is considered a choice for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and new reactions using indolylboronic acids have been described in the literature .
Suzuki Cross-Coupling Reactions
4-Chloro-1H-indole-2-boronic acid can be used in Suzuki cross-coupling reactions . This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis .
Synthesis of Bioactive Indolo[3,2-j]phenanthridine Alkaloid
4-Chloro-1H-indole-2-boronic acid can be used in the synthesis of bioactive indolo[3,2-j]phenanthridine alkaloid, calothrixin B, via an allene-mediated electrocyclic reaction .
Preparation of Arenes
4-Chloro-1H-indole-2-boronic acid can be used in the preparation of arenes via palladium and tris (tert-butyl)phosphine-catalyzed Suzuki cross-coupling .
Development of TbcatB Inhibitors
4-Chloro-1H-indole-2-boronic acid can be used in the structure-guided development of TbcatB inhibitors as trypanocides .
Synthesis of Hydroxyquinones
4-Chloro-1H-indole-2-boronic acid can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
Access to Densely Functionalized Cyclohepta[b]indoles
4-Chloro-1H-indole-2-boronic acid can be used in chemical reaction pathways that offer an efficient means to access densely functionalized cyclohepta[b]indoles with exceptional yields .
Direcciones Futuras
Boronic acids, including 4-Chloro-1H-indole-2-boronic acid, have shown promise in various fields. In medicinal chemistry, they have demonstrated anticancer, antibacterial, and antiviral activity, and have been used as sensors and delivery systems . In materials science, boronic acid-based linkages have been used in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . These findings reinforce the relevance of extending the studies with boronic acids in order to obtain new promising drugs and materials in the future .
Mecanismo De Acción
Target of Action
4-Chloro-1H-indole-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms that are involved in the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the 4-Chloro-1H-indole-2-boronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in the synthesis of biologically active compounds and natural products . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The use of 4-Chloro-1H-indole-2-boronic acid in this reaction can lead to the synthesis of a wide range of compounds with potential biological activity .
Pharmacokinetics
For example, the compound’s stability under the mild conditions of the Suzuki-Miyaura coupling reaction contributes to its effectiveness as a reagent .
Result of Action
The primary result of the action of 4-Chloro-1H-indole-2-boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of compounds, including biologically active molecules and natural products .
Action Environment
The action of 4-Chloro-1H-indole-2-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups . This means that the presence of other functional groups in the reaction environment can potentially influence the outcome of the reaction . Additionally, the reaction conditions, such as temperature and pH, can also affect the reaction .
Propiedades
IUPAC Name |
(4-chloro-1H-indol-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLBGIEHZTTTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC=C2Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681888 |
Source


|
| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-59-5 |
Source


|
| Record name | (4-Chloro-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




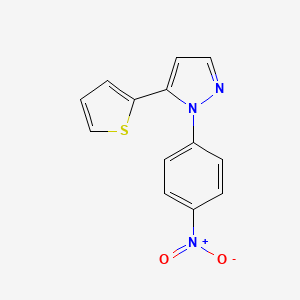

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)
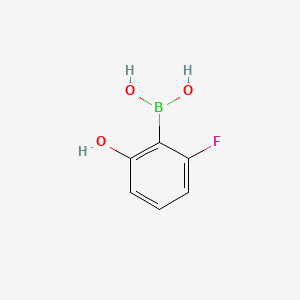
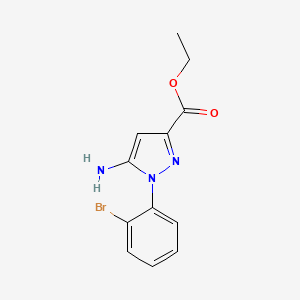
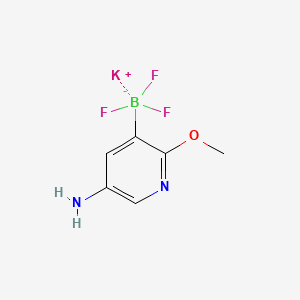
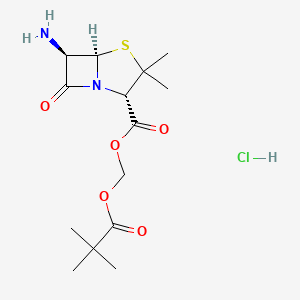
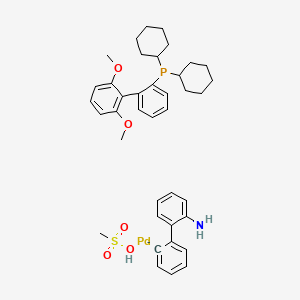
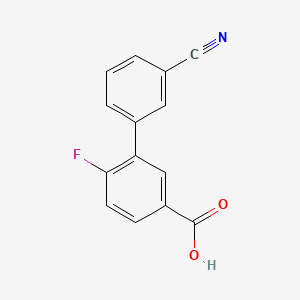
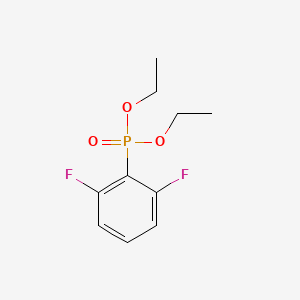
![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)